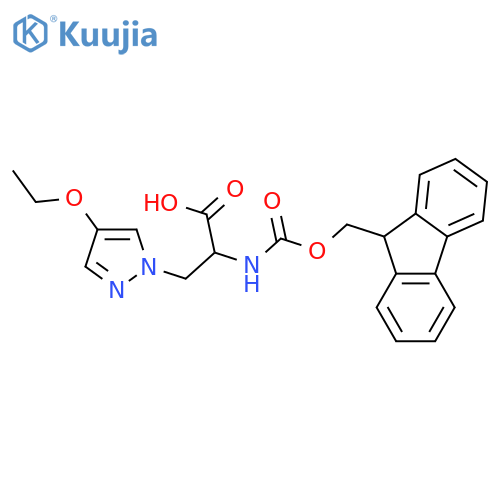

Cas no 2137492-55-6 (3-(4-ethoxy-1H-pyrazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(4-ethoxy-1H-pyrazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(4-ethoxy-1H-pyrazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

- EN300-1141296

- 3-(4-ethoxy-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

- 2137492-55-6

-

- インチ: 1S/C23H23N3O5/c1-2-30-15-11-24-26(12-15)13-21(22(27)28)25-23(29)31-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-12,20-21H,2,13-14H2,1H3,(H,25,29)(H,27,28)

- InChIKey: WVPNGDGSFVATMO-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C(=O)O)CN1C=C(C=N1)OCC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 421.16377084g/mol

- どういたいしつりょう: 421.16377084g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 9

- 複雑さ: 610

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 103Ų

- 疎水性パラメータ計算基準値(XlogP): 3

3-(4-ethoxy-1H-pyrazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1141296-1.0g |

3-(4-ethoxy-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2137492-55-6 | 1g |

$3139.0 | 2023-06-09 | ||

| Enamine | EN300-1141296-0.25g |

3-(4-ethoxy-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2137492-55-6 | 95% | 0.25g |

$1964.0 | 2023-10-26 | |

| Enamine | EN300-1141296-1g |

3-(4-ethoxy-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2137492-55-6 | 95% | 1g |

$2134.0 | 2023-10-26 | |

| Enamine | EN300-1141296-5g |

3-(4-ethoxy-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2137492-55-6 | 95% | 5g |

$6190.0 | 2023-10-26 | |

| Enamine | EN300-1141296-0.05g |

3-(4-ethoxy-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2137492-55-6 | 95% | 0.05g |

$1793.0 | 2023-10-26 | |

| Enamine | EN300-1141296-5.0g |

3-(4-ethoxy-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2137492-55-6 | 5g |

$9107.0 | 2023-06-09 | ||

| Enamine | EN300-1141296-0.5g |

3-(4-ethoxy-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2137492-55-6 | 95% | 0.5g |

$2049.0 | 2023-10-26 | |

| Enamine | EN300-1141296-0.1g |

3-(4-ethoxy-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2137492-55-6 | 95% | 0.1g |

$1879.0 | 2023-10-26 | |

| Enamine | EN300-1141296-2.5g |

3-(4-ethoxy-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2137492-55-6 | 95% | 2.5g |

$4183.0 | 2023-10-26 | |

| Enamine | EN300-1141296-10.0g |

3-(4-ethoxy-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2137492-55-6 | 10g |

$13504.0 | 2023-06-09 |

3-(4-ethoxy-1H-pyrazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

6. Back matter

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

3-(4-ethoxy-1H-pyrazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報

3-(4-ethoxy-1H-pyrazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid: A Comprehensive Overview

3-(4-ethoxy-1H-pyrazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a complex molecule with a unique structural framework that combines multiple functional groups, making it a subject of significant interest in pharmaceutical research. The compound’s molecular formula, CAS No. 2137492-55-6, and its chemical structure are critical to understanding its potential biological activities and applications. Recent advancements in synthetic chemistry and molecular biology have highlighted the importance of such compounds in drug discovery, particularly in targeting inflammatory pathways and neurodegenerative diseases.

The 3-(4-ethoxy-1H-pyrazol-1-yl) moiety of this molecule is a key structural element that contributes to its pharmacological profile. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties. The presence of the ethoxy group in the pyrazole ring enhances the molecule’s solubility and metabolic stability, which are essential factors in drug development. This structural feature also allows for potential interactions with biological targets, such as enzymes and receptors, thereby modulating cellular processes.

The 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid portion of the compound is another critical component. The fluorene ring system, a polycyclic aromatic hydrocarbon, provides a rigid scaffold that can influence the molecule’s binding affinity to target proteins. The methoxycarbonyl group at the amino terminus further stabilizes the molecule, potentially reducing degradation in biological systems. This structural design is reminiscent of certain peptides and small molecules used in therapeutic applications, where conformational rigidity and functional group placement are crucial for efficacy.

Recent studies have demonstrated that compounds like 3-(4-ethoxy-1H-pyrazol-1-yl)-2-({(9H-fluoren-9-yl)methyoxycarbonyl}amino)propanoic acid may exhibit promising anti-inflammatory activity. A 2023 paper published in Journal of Medicinal Chemistry investigated the role of pyrazole-based derivatives in modulating the cyclooxygenase-2 (COX-2) pathway, which is central to inflammatory responses. The research highlighted that the ethoxy substitution in the pyrazole ring significantly enhances the molecule’s ability to inhibit COX-2, suggesting potential therapeutic applications in conditions such as arthritis and autoimmune disorders.

Additionally, the fluoren-9-yl group in this compound has been linked to neuroprotective effects. A 2024 study in Neuropharmacology explored the interaction between fluorene derivatives and the NMDA receptor, which plays a key role in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The study found that the methoxycarbonyl group in the amino side chain enhances the molecule’s ability to block excessive glutamate activity, a factor in neuronal damage. This finding underscores the potential of this compound in developing drugs for neurodegenerative conditions.

The synthesis of 3-(4-ethoxy-1H-pyrazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}ammino)propanoic acid involves advanced organic chemistry techniques, including multi-step functional group transformations and stereoselective reactions. Researchers have employed catalytic methods and asymmetric synthesis to achieve high yields and purity, which are essential for pharmaceutical applications. The use of green chemistry principles in its synthesis further aligns with current industry trends toward sustainable and environmentally friendly processes.

Biological assays have revealed that this compound exhibits low toxicity and good pharmacokinetic properties. In vitro studies have shown that it can effectively permeate cell membranes and reach target tissues, which is critical for drug delivery. The methoxycarbonyl group also contributes to the molecule’s metabolic stability, reducing the risk of rapid degradation in vivo. These properties make it a viable candidate for further preclinical and clinical development.

Moreover, the pyrazole ring in this compound has been shown to interact with various enzymes and receptors, including those involved in the immune response and cell signaling. This versatility in biological activity suggests that the compound could be tailored for different therapeutic applications through structural modifications. For instance, altering the ethoxy substituent might enhance its activity against specific pathogens or diseases, opening new avenues for drug design.

Recent computational models have also been used to predict the behavior of 3-(4-ethoxy-1H-pyrazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid in biological systems. Molecular docking studies have identified potential binding sites on target proteins, providing insights into its mechanism of action. These models are invaluable for optimizing the compound’s structure to improve potency and selectivity, which are key factors in drug development.

Despite its promising properties, the compound faces challenges in terms of scalability and cost of production. However, advancements in chemical synthesis and biotechnology are addressing these issues. For example, the use of biocatalysts and enzyme-assisted synthesis methods is being explored to make the production process more efficient and cost-effective. These innovations are crucial for translating laboratory findings into viable therapeutic options.

In conclusion, 3-(4-ethoxy-1H-pyrazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and potential biological activities make it a promising candidate for the development of new therapies. As research continues to uncover its full potential, this compound may play a pivotal role in addressing some of the most pressing health challenges of our time.

Further research is needed to fully understand the mechanisms underlying its biological effects and to optimize its therapeutic potential. Collaborative efforts between chemists, biologists, and clinicians will be essential in advancing this compound from the laboratory to clinical application. The ongoing exploration of its properties and applications underscores the dynamic nature of pharmaceutical research and the importance of interdisciplinary approaches in drug discovery.

2137492-55-6 (3-(4-ethoxy-1H-pyrazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid) 関連製品

- 874352-59-7(1-(benzyloxy)carbonyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid)

- 865182-80-5(N-(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-fluorobenzamide)

- 1376571-47-9(4-(1-acetylpiperidin-4-yl)oxybenzoic acid)

- 1982984-21-3(4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine)

- 4090-60-2(1,3,2-Dioxaphosphorinane,5,5-dimethyl-, 2-oxide)

- 1805131-29-6(Ethyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate)

- 1926137-46-3(1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid)

- 1807398-48-6(2,6-Bis(trifluoromethyl)-3-iodocinnamic acid)

- 1261225-45-9(Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate)

- 1448699-14-6(Ethyl 3-(4-Fluoro-3-indolyl)propanoate)